molecular formula C7H6BrNO3 B8718333 2-Amino-5-bromo-3-hydroxybenzoic Acid

2-Amino-5-bromo-3-hydroxybenzoic Acid

Cat. No. B8718333
M. Wt: 232.03 g/mol
InChI Key: DXYNOGDBMHRISU-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

3-Hydroxyanthranilic acid (6.28 g, 41.0 mmol) was dissolved in acetic acid (550 ml), then a solution of bromine (13.1 g, 82.0 mmol) dissolved in acetic acid (50 ml) was gradually and dropwise added at room temperature, taking 20 minutes. After stirring at room temperature for 2.5 hours, methanol (70 ml) and water (300 ml) were added to the solution, followed by stirring at room temperature for 15 hours. The formed solid was collected by nitration, and dried under reduced pressure to obtain the entitled compound (9.129 g, 97%) as a brown powder.
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH2:11].[Br:12]Br.CO.O>C(O)(=O)C>[NH2:11][C:3]1[C:2]([OH:1])=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
6.28 g
Type
reactant
Smiles
OC1=C(C(C(=O)O)=CC=C1)N
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise added at room temperature
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The formed solid was collected by nitration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.129 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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